molecular formula C18H15N3O3S B2534096 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 303092-89-9

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2534096
CAS No.: 303092-89-9
M. Wt: 353.4
InChI Key: WZOWRZYKCMYLAI-UHFFFAOYSA-N
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Description

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound with the molecular formula C18H15N3O3S and a molecular weight of 353.403 g/mol . This compound features a thiazole ring, a benzyl group, and a nitrobenzamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride.

    Nitration: The final step involves nitration of the benzamide moiety using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-amino-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: 2-nitrobenzoic acid and 5-(4-methylbenzyl)-1,3-thiazol-2-amine.

Scientific Research Applications

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylbenzyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other similar compounds.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-6-8-13(9-7-12)10-14-11-19-18(25-14)20-17(22)15-4-2-3-5-16(15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOWRZYKCMYLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-89-9
Record name N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)-2-NITROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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